molecular formula C16H16N2OS B2446983 N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide CAS No. 689264-66-2

N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2446983
CAS No.: 689264-66-2
M. Wt: 284.38
InChI Key: UFDPWGXDFVZEIZ-UHFFFAOYSA-N
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Description

N-[2-(2-Methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide (CAS RN 442632-72-6) is a synthetic hybrid compound incorporating distinct pharmacophoric elements: a 2-methylindole group and a thiophene-2-carboxamide moiety. The molecular framework of this compound is of significant interest in medicinal chemistry research, particularly in the development of potential anticancer agents. Thiophene-carboxamide derivatives have been demonstrated to act as biomimetics of the natural anticancer medication Combretastatin A-4 (CA-4) . These compounds exhibit anti-proliferative properties by disrupting tubulin polymerization, a critical mechanism for cell division, and have shown promising activity against hepatocellular carcinoma (HCC) cell lines such as Hep3B in research settings . The indole scaffold is a privileged structure in drug discovery, known for its versatile interactions with biological targets, while the thiophene ring contributes high aromaticity and is critical for interaction profiles within binding pockets like that of tubulin . This compound is supplied exclusively for research use in non-clinical laboratories. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this chemical as a key intermediate or tool compound for exploring structure-activity relationships (SAR), multi-target therapies, and novel mechanisms of action in oncology and other biological fields.

Properties

IUPAC Name

N-[2-(2-methylindol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-12-11-13-5-2-3-6-14(13)18(12)9-8-17-16(19)15-7-4-10-20-15/h2-7,10-11H,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDPWGXDFVZEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

DCC activates the carboxylic acid via formation of an O-acylisourea intermediate, making the carbonyl carbon more electrophilic for nucleophilic attack by the primary amine. The mechanism proceeds through three stages:

  • Activation : Thiophene-2-carboxylic acid reacts with DCC to form an active ester.
  • Nucleophilic substitution : The amine attacks the activated carbonyl, displacing the DCC-derived leaving group.
  • Byproduct removal : The urea byproduct (dicyclohexylurea) precipitates and is filtered off.

Table 1: Standard Reaction Conditions

Parameter Specification
Coupling agent DCC (1.2 equiv)
Solvent Dichloromethane
Temperature Reflux (40°C)
Reaction time 12–24 hours
Yield (crude) 70–85%

Optimization Strategies

Recent studies demonstrate yield improvements through:

  • Stoichiometric adjustments : Increasing DCC to 1.5 equivalents raises yields to 93% while maintaining purity.
  • Temperature modulation : Gradual heating from 25°C to 40°C over 2 hours reduces side product formation.
  • Additive use : 1-Hydroxybenzotriazole (HOBt) at 0.5 equivalents suppresses racemization in chiral analogs.

Alternative Synthetic Approaches

Ethyl-3-(3-Dimethylaminopropyl)Carbodiimide (EDC) Coupling

EDC hydrochloride offers advantages over DCC in industrial settings due to better water solubility and easier byproduct removal. A comparative study shows:

Table 2: DCC vs. EDC Performance

Parameter DCC EDC
Solubility Limited in polar solvents Water-miscible
Byproduct removal Filtration required Aqueous extraction
Typical yield 78–85% 72–80%
Scale-up feasibility Moderate High

Acid Chloride Intermediate Route

Conversion of thiophene-2-carboxylic acid to its acid chloride prior to amine coupling provides faster reaction kinetics:

  • Chlorination : Treat with thionyl chloride (SOCl₂) at 60°C for 3 hours.
  • Coupling : React acid chloride with 2-(2-methyl-1H-indol-1-yl)ethanamine in THF at 0°C→25°C.

Advantages :

  • Reaction completes in 2–4 hours
  • No coupling agent required
  • Yields up to 88% reported

Precursor Synthesis: 2-(2-Methyl-1H-Indol-1-yl)Ethanamine

The amine precursor is synthesized via nucleophilic substitution of 2-methylindole with 2-chloroethylamine under phase-transfer conditions:

Table 3: Amine Synthesis Protocol

Component Quantity
2-Methylindole 1.0 equiv
2-Chloroethylamine HCl 1.2 equiv
Tetrabutylammonium HSO₄ 0.1 equiv
NaOH (50% aq.) 3.0 equiv
Toluene 5 vol
Time/Temperature 17 h reflux

This method achieves 99% conversion efficiency with minimal purification requirements.

Industrial-Scale Considerations

Solvent Selection

  • Dichloromethane : Preferred for small-scale DCC reactions but faces regulatory restrictions
  • Ethyl acetate : Emerging as a greener alternative with comparable yields (82%)
  • 2-MeTHF : Renewable solvent showing promise in EDC-mediated couplings

Purification Techniques

  • Crystallization : Hexane/ethyl acetate (3:1) yields 98% pure product
  • Chromatography : Silica gel with 5% methanol in DCM for complex mixtures
  • Acid-base extraction : Effective for removing unreacted starting materials

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (s, 1H, NH)
  • δ 7.52–7.48 (m, 2H, thiophene H3/H4)
  • δ 7.32–7.25 (m, 4H, indole aromatic)
  • δ 6.89 (s, 1H, indole H3)
  • δ 3.92 (t, J=6.4 Hz, 2H, NCH₂)
  • δ 3.01 (t, J=6.4 Hz, 2H, CH₂NH)
  • δ 2.45 (s, 3H, CH₃)

IR (KBr) :

  • 3280 cm⁻¹ (N-H stretch)
  • 1645 cm⁻¹ (C=O amide)
  • 1540 cm⁻¹ (C-N bend)

Chemical Reactions Analysis

Oxidation and Reduction

The thiophene ring and indole moiety undergo oxidation and reduction under controlled conditions:

  • Oxidation : Treatment with KMnO4 under acidic or neutral conditions selectively oxidizes the thiophene sulfur to a sulfoxide or sulfone.

  • Reduction : LiAlH4 in anhydrous ether reduces the carboxamide to a primary amine, though this reaction is rarely employed due to competing indole ring hydrogenation .

Electrophilic Substitution

The indole ring participates in electrophilic substitution at the C3 position. Halogenation with Br2 or Cl2 in the presence of FeCl3 proceeds efficiently, yielding 3-halo derivatives. Nitration requires HNO3/H2SO4 at 0–5°C to avoid over-nitration .

Substitution Reagents Position Product
BrominationBr2, FeCl3C33-Bromo-indole derivative
NitrationHNO3/H2SO4, 0°CC55-Nitro-indole derivative

Hydrolysis and Functional Group Interconversion

The carboxamide group undergoes hydrolysis under basic or acidic conditions:

  • Basic Hydrolysis : NaOH (1 M) cleaves the amide bond to produce thiophene-2-carboxylic acid and the corresponding amine .

  • Acidic Hydrolysis : HCl (6 M) yields the ammonium chloride salt of the amine.

Alkylation and Structural Modifications

The ethylamine linker allows for further alkylation. For example, reaction with methoxyacetonitrile in the presence of Oxone and DMSO introduces methoxyethyl side chains, enhancing solubility . Similar reactions with alkyl halides (e.g., CH3I) under basic conditions modify the dimethylamino group in related indole-thiophene hybrids.

Stability and Side Reactions

  • Thermal Stability : The compound melts at 93–95°C without decomposition.

  • Photodegradation : Prolonged UV exposure causes cleavage of the thiophene-carboxamide bond, necessitating storage in amber vials .

  • Byproduct Formation : Competing indole dimerization occurs under strongly acidic conditions, requiring careful pH control during synthesis .

Comparative Reactivity

Key differences in reactivity compared to analogs:

  • The 2-methyl group on the indole ring sterically hinders electrophilic substitution at C2, directing reactions to C3 or C5 .

  • The thiophene-carboxamide group enhances electron withdrawal, stabilizing intermediates in substitution reactions .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are of interest for therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of thiophene-2-carboxamide compounds demonstrate significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds were reported to be around 256 µg/mL, suggesting potential for further development into antimicrobial agents .

Anticancer Properties

N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate selective toxicity towards human cancer cells, with IC50 values in the low micromolar range. The mechanism of action may involve the induction of apoptosis through mitochondrial pathways .

Enzyme Inhibition

The compound may inhibit specific enzymes involved in critical metabolic pathways, which is relevant for diseases such as cancer and neurodegenerative disorders. Similar compounds have been noted to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease .

Synthetic Strategies

The synthesis of thiophene-2-carboxamide derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For example, a recent study proposed a synthetic strategy involving the cyclization of precursor compounds to yield various substituted thiophene derivatives . This approach allows for the exploration of structure-activity relationships (SAR), enhancing the understanding of how modifications affect biological activity.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related thiophene derivatives. The findings established a correlation between structural features and biological activity, indicating that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values indicating effective concentrations for inhibiting cancer cell growth. For instance, one study reported an IC50 value of approximately 30 µM against MCF-7 breast cancer cells after 48 hours of exposure .

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indole moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. The thiophene carboxamide group further enhances its binding affinity and specificity .

Comparison with Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide
  • N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide

Comparison: N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide is unique due to the presence of the 2-methyl group on the indole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable candidate for further research .

Biological Activity

N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide, also referred to as DB08235, is a compound belonging to the class of 3-alkylindoles. Its unique structure and properties make it a subject of interest in various biological studies. This article explores its biological activity, focusing on its pharmacological properties, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H16N2OSC_{16}H_{16}N_{2}OS. The compound features an indole moiety attached to a thiophene carboxamide structure, which contributes to its biological activity.

PropertyValue
Molecular Weight284.376 g/mol
Chemical Class3-Alkylindoles
DrugBank IDDB08235
Human Intestinal AbsorptionHigh (0.9972)
Blood-Brain Barrier PenetrationHigh (0.9789)

Antiviral Properties

Recent studies have highlighted the potential of heterocyclic compounds, including this compound, as antiviral agents. Research indicates that derivatives of indole compounds can inhibit various viral strains, including those responsible for influenza and coronaviruses. For instance, compounds with similar structures have shown efficacy against HCV and HSV, suggesting that this compound may possess similar antiviral properties .

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial activity of related compounds against several pathogens. The minimum inhibitory concentration (MIC) for derivatives has been reported as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties . Additionally, these derivatives have shown potential in inhibiting biofilm formation, which is crucial for treating chronic infections.

Case Studies and Research Findings

  • In Vitro Antimicrobial Evaluation :
    • A study evaluated various derivatives of indole compounds for their antimicrobial effectiveness. The results indicated that certain derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates.
    • These derivatives also demonstrated significant antibiofilm potential compared to standard antibiotics like Ciprofloxacin .
  • Antiviral Efficacy :
    • A research article discussed the antiviral activity of heterocycles against multiple viruses including influenza and coronaviruses. Although specific data on this compound was limited, the structural similarities suggest it may exhibit comparable antiviral properties .
  • Pharmacokinetic Properties :
    • The compound has a high probability of human intestinal absorption and blood-brain barrier penetration, indicating potential for systemic therapeutic applications .

Q & A

Q. Optimization Strategies

  • Alternative Solvents : DMF or THF may enhance solubility of bulky indole derivatives.
  • Catalysts : Use of coupling agents like HATU or EDC/HOBt for sterically hindered amines .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) for intermediates; recrystallization for final product .

How is the compound characterized using spectroscopic and crystallographic methods?

Q. Key Techniques

  • 1H/13C NMR :
    • Thiophene protons : δ 7.48–7.28 ppm (d, J = 7.9 Hz for thiophene C-H).
    • Indole NH : δ 8.48 ppm (s, exchangeable with D2O) .
  • X-ray Crystallography :
    • Dihedral Angles : Between indole and thiophene rings: 8.50–13.53°, indicating moderate conjugation .
    • Hydrogen Bonding : Weak C–H⋯O/S interactions stabilize crystal packing (Table 1, ).
  • Elemental Analysis (CHN) : Validates stoichiometry (e.g., C: 65.2%, H: 5.5%, N: 9.5%) .

Q. Table 1: Crystallographic Parameters

ParameterValue
Space GroupP 1
Dihedral Angle (A/B)13.53°/8.50°
H-bond MotifsS(6) ring motif
Refinement R-factor0.045

What biological activities have been reported for this compound?

Q. Reported Activities

  • Antimicrobial : Thiophene carboxamides show activity against Gram-positive bacteria (MIC: 8–32 µg/mL) and fungi (C. albicans, MIC: 16 µg/mL) via membrane disruption .
  • Kinase Inhibition : Analogues inhibit AKT2 (IC50: ~0.5 µM) by targeting the ATP-binding pocket, relevant in cancer research .
  • Neuroinflammation Probes : Radiolabeled derivatives (e.g., 18F analogs) bind TSPO for PET imaging .

Methodological Note : Bioactivity assays require purity >95% (HPLC-UV, λ = 254 nm) and cytotoxicity screening (e.g., HEK293 cells) to rule off-target effects .

How does structural modification influence the compound's pharmacological activity?

Q. Advanced SAR Insights

  • Thiophene Substitution :
    • Electron-withdrawing groups (NO2) : Enhance antibacterial activity but increase cytotoxicity .
    • Methoxy groups : Improve blood-brain barrier penetration (e.g., for neuroinflammation probes) .
  • Indole Modifications :
    • N-Alkylation : Reduces plasma protein binding, improving bioavailability .
    • Methyl at C2 : Critical for AKT2 selectivity; removal reduces potency 10-fold .

Q. Table 2: Impact of Substituents on Bioactivity

SubstituentTargetEffect
2-MethylindoleAKT2IC50 = 0.5 µM
Thiophene-CO-NHBacterial membranesDisrupts lipid bilayers
3-TrimethoxyphenylTubulinAntimitotic (IC50 = 12 nM)

What are the coordination properties of this compound with metal ions?

Q. Coordination Chemistry

  • Metal Binding : The carboxamide acts as a bidentate ligand, coordinating via carbonyl oxygen and thiophene sulfur.
  • Complexes Reported :
    • Cu(II) : Square-planar geometry; enhances nuclease activity (plasmid DNA cleavage at 10 µM) .
    • Zn(II) : Tetrahedral coordination; stabilizes superoxide dismutase mimics .

Q. Synthesis of Complexes :

Mix compound (1 eq) with metal salt (e.g., CuCl2, 1 eq) in methanol.

Stir at 60°C for 4 hours.

Isolate precipitate, wash with cold methanol .

What supramolecular interactions are observed in the crystal structure?

Q. Advanced Crystallography

  • Non-classical H-bonds : C–H⋯O (2.5–3.0 Å) and C–H⋯S (3.2 Å) dominate packing .
  • π-π Stacking : Indole-thiophene face-to-edge interactions (centroid distance: 3.8 Å) .
  • Impact on Solubility : Weak interactions reduce aqueous solubility; co-crystallization with PEG improves formulation .

What analytical challenges exist in purity assessment?

Q. Key Challenges

  • Byproducts : Residual 2-methylindole (detected via GC-MS) from incomplete coupling .
  • Degradation : Hydrolysis of amide bond under acidic conditions (pH < 3); monitor via stability studies (HPLC, 25°C/60% RH) .

Q. Mitigation Strategies :

  • HPLC Method : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time ~8.2 min .
  • Elemental Analysis : Confirm absence of halogenated impurities (e.g., from unreacted acyl chloride) .

What reaction mechanisms are involved in synthesizing derivatives?

Q. Advanced Reaction Pathways

  • Pd-Catalyzed Amidation : For indole functionalization (e.g., 3-formyl derivatives):
    • Catalyst : Pd(OAc)2 (5 mol%).
    • Ligand : XPhos (10 mol%).
    • Conditions : 80°C, 12 hours in toluene .
  • Oxidative Cyclization : To form isoxazole derivatives:
    • Reagents : CTAB, iodosobenzene in H2O.
    • Mechanism : Radical-mediated C–N bond formation .

Q. Table 3: Key Reaction Conditions

Reaction TypeConditionsYield
AmidationPd(OAc)2, XPhos, toluene, 80°C75–85%
Isoxazole FormationCTAB, PhIO, H2O, 25°C60–70%

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